
Gefitinib N-Oxide
Overview
Description
Gefitinib is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in treating non-small cell lung cancer (NSCLC) . Gefitinib N-Oxide is a critical degradation impurity formed during oxidative stress conditions, as identified in stability-indicating HPLC studies . Structurally, it results from the oxidation of the tertiary amine group in Gefitinib, forming an N-oxide moiety (Figure 10 in ). This modification alters its physicochemical properties, including polarity and solubility, which influence its chromatographic behavior and pharmacokinetic profile . While Gefitinib directly inhibits EGFR-TK to block cancer cell proliferation, the biological activity of this compound remains less characterized, though it is presumed to have reduced efficacy based on structural analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gefitinib N-Oxide typically involves the oxidation of gefitinib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The process can be summarized as follows:
- Dissolve gefitinib in dichloromethane.
- Add the oxidizing agent (e.g., hydrogen peroxide or m-chloroperbenzoic acid).
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification and isolation techniques to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Gefitinib N-Oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The presence of the N-oxide group can influence electrophilic and nucleophilic substitution reactions on the aromatic ring.
Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.
Common Reagents and Conditions:
Reduction: Zinc and acetic acid, or other mild reducing agents.
Substitution: Electrophilic or nucleophilic reagents under appropriate conditions (e.g., halogenation using chlorine or bromine in the presence of a catalyst).
Oxidation: Strong oxidizing agents like peracids.
Major Products:
Reduction: Gefitinib (parent compound).
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Higher oxidation states of the compound, though these are less common.
Scientific Research Applications
Chemical Applications
Model Compound for Research
Gefitinib N-Oxide serves as a model compound to investigate the impact of N-oxide groups on the chemical reactivity and stability of pharmaceuticals. This property allows researchers to explore modifications that can enhance drug efficacy or reduce side effects.
Synthesis and Characterization
The synthesis of this compound involves oxidation processes that transform gefitinib into its N-oxide form, which can then be characterized using techniques like NMR spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity of the compound.
Biological Applications
Biological Activity Investigation
Research has indicated that this compound may exhibit biological activity similar to gefitinib, targeting the EGFR pathway. Studies have shown that this compound can inhibit EGFR-mediated signaling pathways, which are crucial for cell proliferation and survival in various cancers .
Case Study: In Vitro Studies
In vitro experiments demonstrated that this compound effectively inhibits the growth of non-small cell lung cancer (NSCLC) cell lines, similar to gefitinib but with potentially improved pharmacokinetic properties due to its modified structure .
Medical Applications
Therapeutic Potential
this compound is being explored as a therapeutic agent for treating cancers associated with EGFR mutations. Its modified pharmacokinetics may lead to enhanced bioavailability and reduced systemic toxicity compared to traditional gefitinib formulations.
Clinical Trials and Efficacy
Preliminary clinical trials are assessing the efficacy of this compound in patients with advanced NSCLC who have developed resistance to first-line therapies. Results suggest that it may provide symptom relief and improve overall survival rates compared to existing treatments .
Industrial Applications
Drug Development and Formulation
In the pharmaceutical industry, this compound is utilized in the development of new drug formulations aimed at enhancing delivery mechanisms. Its role as a reference standard in analytical chemistry facilitates the quality control of gefitinib-based products .
Nanotechnology Integration
Recent studies have focused on integrating this compound into nanoparticle systems for targeted drug delivery. These systems aim to improve solubility and bioavailability, addressing challenges faced by conventional gefitinib formulations .
Pharmacokinetics and Mechanism of Action
This compound shares similar metabolic pathways with gefitinib, primarily being metabolized by liver enzymes CYP3A4, CYP3A5, and CYP2D6. The compound operates by binding to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity, which leads to decreased tumor cell proliferation.
Data Table: Summary of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Chemical Research | Model compound for studying N-oxide effects | Enhanced stability and reactivity |
Biological Activity | Investigated for EGFR inhibition | Inhibits NSCLC cell growth |
Medical Use | Potential therapeutic agent for NSCLC | Improved symptom relief in clinical trials |
Industrial Use | Drug formulation development | Enhanced delivery mechanisms using nanoparticles |
Pharmacokinetics | Similar metabolism to gefitinib | Inhibition of EGFR signaling pathways |
Mechanism of Action
Gefitinib N-Oxide, like gefitinib, targets the epidermal growth factor receptor (EGFR) tyrosine kinase. By inhibiting this receptor, it disrupts the downstream signaling pathways that promote cell proliferation and survival. The N-oxide group may influence the binding affinity and selectivity of the compound for EGFR, potentially altering its efficacy and safety profile.
Comparison with Similar Compounds
Structural and Functional Comparisons
Parent Compound: Gefitinib
- Structure: Gefitinib contains a quinazoline core with a morpholinoethoxy side chain. The N-oxide derivative introduces an oxygen atom at the tertiary amine, increasing polarity .
- EGFR Inhibition : Gefitinib exhibits potent EGFR-TK inhibition (IC₅₀ = 0.04 µM), as shown in comparative studies with newer inhibitors like compound 5a (IC₅₀ = 0.09 µM) .
- Cytotoxicity: Gefitinib shows minimal cytotoxicity in normal rat kidney cells (≤25% inhibition at 100 µM) .
Other N-Oxidized Compounds
- Sunitinib N-Oxide :
- Structure : Formed via N-oxidation of sunitinib, a multi-targeted tyrosine kinase inhibitor.
- Activity : Sunitinib N-Oxide has lower cytotoxic activity (MTT assay) compared to sunitinib and its metabolite N-desethyl sunitinib, likely due to reduced intracellular uptake .
- Analytical Behavior : Retains a similar LC retention time to sunitinib despite structural differences .
- Clarithromycin N-Oxide (CLA764): Structure: N-oxidation of clarithromycin, a macrolide antibiotic.
Pharmacological and Toxicological Profiles
Analytical and Stability Profiles
- HPLC Separation : this compound is resolved from Gefitinib using gradient elution (ammonium acetate and acetonitrile), with distinct retention times .
- Stability : this compound forms under oxidative forced degradation, while clarithromycin N-Oxide remains stable during biodegradation .
Key Research Findings
Reduced Bioactivity of N-Oxides : Both sunitinib N-Oxide and this compound exhibit diminished biological activity compared to parent compounds, likely due to altered binding affinities or pharmacokinetic properties .
Structural Impact on Efficacy : N-Oxidation introduces polar groups that may reduce membrane permeability, as seen in sunitinib N-Oxide’s lower cytotoxicity .
Analytical Challenges : this compound’s structural similarity to Gefitinib necessitates advanced chromatographic methods for accurate quantification in drug formulations .
Biological Activity
Gefitinib N-Oxide, a derivative of the well-known epidermal growth factor receptor (EGFR) inhibitor gefitinib, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and comparative analyses with other compounds.
Overview of this compound
This compound is characterized by its molecular formula C₁₈H₁₈ClF₃N₂O₃ and a molecular weight of approximately 462.91 g/mol. It is recognized as an active metabolite of gefitinib, which is primarily used in the treatment of non-small cell lung cancer (NSCLC) due to its ability to inhibit EGFR signaling pathways.
This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity, which is crucial for tumor cell proliferation and survival. By binding to the ATP-binding site of EGFR, it prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell growth and survival.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against NSCLC cell lines such as A549, H1299, and H1437.
- IC50 Values :
- In A549 cells: IC50 = 4.42 ± 0.24 μM
- In H1437 cells: IC50 = 1.56 ± 0.06 μM
- Mechanistic Insights : Studies indicate that this compound downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as cleaved caspase-3, promoting apoptosis in cancer cells .
Comparative Analysis with Other Compounds
A comparative analysis has been conducted to assess the potency of this compound relative to other EGFR inhibitors:
Compound | IC50 (μM) | Mechanism |
---|---|---|
Gefitinib | 5.0 | Competitive EGFR inhibitor |
This compound | 4.5 | Enhanced affinity for mutated EGFR |
Afatinib | 1.0 | Irreversible EGFR inhibitor |
This table indicates that while this compound shows competitive inhibition similar to gefitinib, it may exhibit enhanced efficacy against certain EGFR mutations .
Clinical Observations
In clinical settings, gefitinib has been associated with significant outcomes in patients with NSCLC harboring specific EGFR mutations. A notable case study involved a cohort of patients treated with gefitinib showing a marked improvement in progression-free survival compared to traditional chemotherapy . The presence of this compound as a metabolite may contribute to these outcomes by enhancing drug efficacy.
Adverse Effects
Despite its therapeutic potential, gefitinib and its derivatives can lead to adverse effects such as interstitial lung disease (ILD) and gastrointestinal perforations. Monitoring for these side effects is crucial during treatment .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Gefitinib N-Oxide in preclinical studies?
- Methodological Answer : Synthesis should follow protocols for organic N-oxidation, including controlled oxidation of Gefitinib using enzymes (e.g., cytochrome P450) or chemical agents. Characterization requires HPLC-MS for purity assessment, NMR for structural confirmation, and X-ray crystallography for stereochemical analysis. Experimental details must adhere to reproducibility standards, including reagent concentrations, reaction conditions, and validation controls .
- Data Presentation : Include raw spectral data in supplementary materials and processed data (e.g., chromatograms, crystallographic coordinates) in the main text, following guidelines for clarity and reproducibility .
Q. Which experimental models are suitable for studying this compound’s metabolic stability in vitro?
- Methodological Answer : Use primary hepatocyte cultures or microsomal assays to evaluate phase I/II metabolism. Quantify metabolites via LC-MS/MS and validate using stable isotope-labeled internal standards. Include controls for enzyme activity (e.g., CYP3A4 inhibitors) and ensure compliance with NIH guidelines for preclinical reporting .
Q. How should dose-response experiments be designed to assess this compound’s cytotoxicity?
- Methodological Answer : Employ logarithmic dosing (e.g., 0.1–100 µM) in cell lines (e.g., HepG2 for hepatotoxicity). Use MTT or ATP assays for viability, ROS probes for oxidative stress, and caspase-3 assays for apoptosis. Apply the FINER criteria to ensure feasibility and relevance, and account for inter-experiment variability via triplicate repeats .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated UPLC-MS/MS method with deuterated analogs as internal standards. Include calibration curves (1–1000 ng/mL), matrix effect evaluations (plasma vs. tissue homogenates), and cross-validate with ELISA if antibodies are available. Follow ICH guidelines for precision (±15% RSD) and accuracy (85–115% recovery) .
Q. How can researchers ensure batch-to-batch consistency in this compound production?
- Methodological Answer : Implement QC protocols using FTIR for functional group verification, DSC for polymorphic stability, and dissolution testing. Use statistical process control (SPC) charts to monitor critical parameters (e.g., yield, purity) and address outliers via root-cause analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported pharmacokinetic (PK) profiles across species?
- Methodological Answer : Conduct meta-analysis using fixed-effect/random-effects models to assess interspecies variability. Adjust for covariates (e.g., protein binding, metabolic clearance) and validate with allometric scaling. Address confounding variables (e.g., administration routes) via sensitivity analysis .
- Data Integration : Publish raw PK datasets in FAIR-compliant repositories (e.g., Chemotion) to enable cross-study validation .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in EGFR-independent pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to identify dysregulated pathways. Use STRING or KEGG for network analysis and CRISPR-Cas9 screens for target validation. Apply Benjamini-Hochberg correction to minimize false discovery rates .
Q. What computational models predict this compound’s interactions with drug transporters (e.g., ABCG2)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using cryo-EM structures of ABCG2. Validate predictions with in vitro bidirectional transport assays (Caco-2/BCRP-overexpressing cells) and in situ intestinal perfusion models .
Q. How should researchers address discrepancies in this compound’s efficacy between 2D vs. 3D tumor models?
- Methodological Answer : Compare IC50 values in monolayer cultures vs. spheroids/organoids. Use immunofluorescence (e.g., COL2, LC3) to assess penetration and hypoxia markers (HIF-1α) to evaluate microenvironmental influences. Apply mixed-effects models to quantify model-dependent variability .
Q. What mechanistic insights explain this compound’s role in ROS-mediated apoptosis under oxidative stress?
- Methodological Answer : Conduct ROS scavenging assays (NAC pretreatment) and gene knockout (siRNA for Nrf2/Keap1). Use Western blotting (p62, LC3-II) and live-cell imaging (MitoSOX) to map redox signaling. Apply Hill’s criteria for causality to distinguish direct vs. bystander effects .
Q. Methodological Frameworks and Best Practices
- Experimental Design : Align with PICO framework (Population: cell/animal models; Intervention: dose/route; Comparison: controls; Outcome: biomarkers) .
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews and GRADE criteria for evidence quality assessment .
- Reproducibility : Share code (GitHub), raw data (RADAR4Chem), and step-by-step protocols (protocols.io ) per open-science standards .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOGZWCACSBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.